2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid
Overview
Description
CAY10679 is an anionic oligopeptide-based bola-amphiphile that contains a hexane moiety flanked by a glycylglycine group at each end, which creates distinct hydrophilic and hydrophobic regions. The microtube self-assembling properties of this amphiphilic peptide have been studied in aqueous acidic solution. Bola-amphiphiles are of interest in the construction of nanotubes, nanovesicles, nanowires, nanocarriers for drug delivery, and other applications of bionanotechnology.
Scientific Research Applications
Plant Betalains: Chemistry and Biochemistry
Betalains are nitrogen-containing vacuolar pigments, consisting of betalamic acid, which forms various betacyanins (violet) and betaxanthins (yellow) through condensation with amino acids or derivatives. These compounds, identified in 17 out of 34 Caryophyllales families, serve as chemosystematic markers. Betalain synthesis involves tyrosine hydroxylation to DOPA, followed by DOPA ring cleavage, leading to betalamic acid. The synthesis pathway, influenced by various factors, allows commercial scale extraction due to the pigments' safety and health benefits (Khan & Giridhar, 2015).
Carboxylic Acid Vapors and Copper Corrosion
Carboxylic acids, including acetic acid, are present in the environment in various forms and contribute to rain acidity. These acids, produced by biomass combustion and industrial processes, play a significant role in the corrosion of metals like copper. Research indicates that acetic acid vapors are particularly aggressive towards copper, emphasizing the importance of understanding and mitigating corrosion mechanisms in industrial and environmental contexts (Bastidas & Iglesia, 2007).
Indole-3-Acetic Acid Catabolism by Bacteria
Indole-3-acetic acid (IAA), a plant growth hormone, is catabolized by bacteria through specific gene clusters, iac and iaa, for aerobic and anaerobic degradation, respectively. The catabolism allows bacteria to utilize IAA as a carbon, nitrogen, and energy source and potentially interfere with IAA-dependent processes in plants and other organisms. This review explores the known pathways, benefits to bacteria, and the broader implications for understanding IAA's role in various environments, including agriculture and human health (Laird, Flores, & Leveau, 2020).
Acetic Acid and Yeast Cell Death
Acetic acid is recognized for its role in yeast cell death, with implications for industrial fermentation processes and vinegar production. Studies have detailed the molecular events and pathways involved in acetic acid-induced cell death, offering insights into cellular alterations and the regulatory mechanisms. Understanding acetic acid's impact on yeast cells contributes to the development of more robust yeast strains for industrial applications and strategies in biomedicine (Chaves et al., 2021).
properties
IUPAC Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCVFFEXLFTBT-NRNIAZNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
CAS RN |
143673-93-2 | |
Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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